Cas no 6027-43-6 (Aspalathin)

Aspalathin 化学的及び物理的性質
名前と識別子
-
- Aspalathin
- ROOIBOS
- 1,1'-Biphenyl,2,3,3',4',5'-pentachloro
- 2,3,3',4',5'-pcb
- 2',3,3',4,5-PENTACHLOROBIPHENYL
- 2',3,4,4',6'-pentahydroxydihydrochalcone-3'-C-glucoside
- 3,3',4,4',5-pentachlorobiphenyl
- 3'-C-fl-D-glucopyranosyl-2',3,4,4'-6'-pentahydroxydihydrochalcone
- aspalathine
- 3-(3,4-Dihydroxyphenyl)-1-(3-β-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
- 3-(3,4-Dihydroxyphenyl)-3′-β-D-glucopyranosyl-2′,4′,6′-trihydroxypropiophenone
- SCHEMBL1933939
- Aspalathin, primary pharmaceutical reference standard
- 3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
- 1-(3-C-beta-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone
- (1S)-1,5-anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
- 6027-43-6
- NSC-791581
- XA166975
- DTXSID90726949
- CHEBI:79078
- 3-(3,4-dihydroxyphenyl)-3'-beta-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
- NSC791581
- 3-(3,4-Dihydroxyphenyl)-1-(3-beta-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
- VCPUQYKWJRESOC-VJXVFPJBSA-N
- 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)phenyl)propan-1-one
- (1S)-1,5-anhydro-1-(3-(3-(3,4-dihydroxyphenyl)propanoyl)-2,4,6-trihydroxyphenyl)-D-glucitol
- 3-(3,4-Dihydroxyphenyl)-3'-I2-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
- 3-(3,4-Dihydroxyphenyl)-3'-b-D-glucopyranosyl-2',4',6'-trihydroxypropiophenone
- 3-(3,4-Dihydroxyphenyl)-1-(3-I2-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
- 3'-glucosyl-2',3,4,4',6'-pentahydroxydihydrochalcone
- Aspalathin; 1-Propanone, 3-(3,4-dihydroxyphenyl)-1-(3-ss-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-; Propiophenone, 3-(3,4-dihydroxyphenyl)-3'-ss-D-glucopyranosyl-2',4',6'-trihydroxy- (7CI,8CI); 3-(3,4-Dihydroxyphenyl)-1-(3-ss-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-p
- 3-(3,4-Dihydroxyphenyl)-1-(3-b-D-glucopyranosyl-2,4,6-trihydroxyphenyl)-1-propanone
-
- MDL: MFCD05864858
- インチ: InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
- InChIKey: VCPUQYKWJRESOC-VJXVFPJBSA-N
- ほほえんだ: C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 452.13200
- どういたいしつりょう: 452.13186158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 11
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 208Ų
じっけんとくせい
- 密度みつど: 1.662±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 131-165 ºC
- ようかいど: 微溶性(2.5 g/l)(25ºC)、
- PSA: 208.37000
- LogP: -0.45500
Aspalathin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89571-10MG |
6027-43-6 | 10MG |
¥7237.34 | 2023-01-06 | |||
TRC | A788670-10mg |
Aspalathin |
6027-43-6 | 10mg |
$ 592.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89571-10MG |
Aspalathin |
6027-43-6 | 10mg |
¥8154.71 | 2025-01-16 | ||
TRC | A788670-5mg |
Aspalathin |
6027-43-6 | 5mg |
$ 310.00 | 2023-04-19 | ||
PhytoLab | 89571-500mg |
Aspalathin |
6027-43-6 | ≥ 90.0 % | 500mg |
€11360 | 2023-10-25 | |
A2B Chem LLC | AG67892-25mg |
ROOIBOS EXTRACT ASPALATHUS LINEARIS |
6027-43-6 | 95%+ | 25mg |
$2010.00 | 2024-04-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03520585-10MG |
Aspalathin |
6027-43-6 | primary reference standard | 10MG |
¥8505.98 | 2022-02-23 | |
PhytoLab | 89571-250mg |
Aspalathin |
6027-43-6 | ≥ 90.0 % | 250mg |
€6035 | 2023-10-25 | |
PhytoLab | 89571-50mg |
Aspalathin |
6027-43-6 | ≥ 90.0 % | 50mg |
€1278 | 2023-10-25 | |
A2B Chem LLC | AG67892-10mg |
ROOIBOS EXTRACT ASPALATHUS LINEARIS |
6027-43-6 | 95%+ | 10mg |
$1177.00 | 2024-04-19 |
Aspalathin 関連文献
-
Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791
-
2. The concise synthesis and biological evaluation of C-glycosyl chalcone analogues inspired by the natural product aspalathinTao Zhang,Zhijie Fang RSC Adv. 2017 7 3021
-
Nadine A. Pringle,Maryna van de Venter,Trevor C. Koekemoer Food Funct. 2021 12 1020
-
E. Ismail,S. Khamlich,M. Dhlamini,M. Maaza RSC Adv. 2016 6 86843
-
Carine Smith,Amanda Swart Food Funct. 2018 9 5041
-
L. M. Kotzé-H?rstmann,D. T. Bedada,R. Johnson,L. Mabasa,H. Sadie-Van Gijsen Food Funct. 2022 13 12648
-
Yee Lin Phang,Song Liu,Changwu Zheng,Hongxi Xu Nat. Prod. Rep. 2022 39 1766
-
Jinke Zhang,Mengcheng Li,Tianrui Zhao,Jianxin Cao,Yaping Liu,Yongpeng Wang,Yifen Wang,Guiguang Cheng Food Funct. 2022 13 7240
-
Shaakirah Moosa,Abe E. Kasonga,Vishwa Deepak,Sumari Marais,Innocentia B. Magoshi,Megan J. Bester,Marlena C. Kruger,Magdalena Coetzee Food Funct. 2018 9 3301
-
Amsha Viraragavan,Nokulunga Hlengwa,Dalene de Beer,Sylvia Riedel,Neil Miller,Sandra Bowles,Beata Walczak,Christo Muller,Elizabeth Joubert Food Funct. 2020 11 3084
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids 2'-Hydroxy-dihydrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones 2'-Hydroxy-dihydrochalcones
- Flavonoids
Aspalathinに関する追加情報
Recent Advances in Aspalathin (6027-43-6) Research: Implications for Chemical Biology and Medicine
Aspalathin (CAS: 6027-43-6), a unique dihydrochalcone C-glucoside predominantly found in rooibos tea (Aspalathus linearis), has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research briefing synthesizes the latest findings on Aspalathin, focusing on its chemical characteristics, biological activities, and potential therapeutic applications. The compound's distinct antioxidant, anti-inflammatory, and metabolic regulatory effects position it as a promising candidate for addressing chronic diseases such as diabetes, cardiovascular disorders, and neurodegenerative conditions.
Recent studies published in journals like Phytomedicine and Journal of Agricultural and Food Chemistry have elucidated Aspalathin's molecular mechanisms, particularly its role in modulating oxidative stress through Nrf2 pathway activation and its ability to improve glucose uptake via AMPK-dependent mechanisms. Advanced analytical techniques including LC-MS/MS and NMR spectroscopy have been employed to characterize Aspalathin's stability and bioavailability, revealing challenges in its oral absorption that current formulation strategies aim to overcome.
In the context of metabolic syndrome, a 2023 clinical trial demonstrated Aspalathin's capacity to significantly reduce fasting blood glucose levels and improve insulin sensitivity in prediabetic subjects at doses of 250-500 mg/day. Parallel preclinical research has identified novel applications in neuroprotection, with Aspalathin showing blood-brain barrier permeability and protective effects against β-amyloid toxicity in Alzheimer's disease models. These findings suggest potential for multi-target therapeutic development.
The pharmaceutical industry has responded to these scientific advances with increased development activity. Patent filings for Aspalathin-based formulations have risen by 40% since 2020, particularly for combination therapies addressing metabolic disorders. However, challenges remain in standardizing extraction methods and ensuring batch-to-batch consistency, as the compound's content in natural sources varies significantly with cultivation conditions.
Future research directions highlighted in recent reviews include structure-activity relationship studies of Aspalathin derivatives and investigation of synergistic effects with other bioactive compounds. The establishment of a comprehensive safety profile through long-term toxicity studies represents another critical need for clinical translation. As the scientific understanding of this unique phytochemical continues to evolve, Aspalathin stands at the forefront of natural product drug discovery with substantial commercial potential in functional foods, nutraceuticals, and pharmaceutical applications.
6027-43-6 (Aspalathin) 関連製品
- 2460748-81-4(6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)
- 2229073-73-6(tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 36782-05-5(Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 2126157-99-9(rac-[(2R,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol)
- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)
- 475271-62-6(4-O-Des(difluoromethyl) Roflumilast)
- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)



